REACTION_CXSMILES
|
Cl[C:2]1[CH:7]=[C:6]([CH3:8])[C:5]([B:9]2[O:13][C:12]([CH3:15])([CH3:14])[C:11]([CH3:17])([CH3:16])[O:10]2)=[CH:4][N:3]=1.F[B-](F)(F)F.F[B-](F)(F)F.C1(P(C2CCCCC2)CCCP(C2CCCCC2)C2CCCCC2)CCCCC1.[C:57](=[O:60])([O-])[O-:58].[K+].[K+].[CH3:63]O>CN(C=O)C.C(OCC)(=O)C.C([O-])(=O)C.[Pd+2].C([O-])(=O)C>[CH3:8][C:6]1[C:5]([B:9]2[O:13][C:12]([CH3:15])([CH3:14])[C:11]([CH3:17])([CH3:16])[O:10]2)=[CH:4][N:3]=[C:2]([C:57]([O:58][CH3:63])=[O:60])[CH:7]=1 |f:1.2.3,4.5.6,10.11.12|
|
Name
|
|
Quantity
|
500 mg
|
Type
|
reactant
|
Smiles
|
ClC1=NC=C(C(=C1)C)B1OC(C(O1)(C)C)(C)C
|
Name
|
|
Quantity
|
125 mg
|
Type
|
reactant
|
Smiles
|
F[B-](F)(F)F.F[B-](F)(F)F.C1(CCCCC1)P(CCCP(C1CCCCC1)C1CCCCC1)C1CCCCC1
|
Name
|
|
Quantity
|
413 mg
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
1.2 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
6 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
22 mg
|
Type
|
catalyst
|
Smiles
|
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was evacuated
|
Type
|
ADDITION
|
Details
|
filled with nitrogen (3×)
|
Type
|
CUSTOM
|
Details
|
evacuated
|
Type
|
ADDITION
|
Details
|
filled with carbon monoxide (2×)
|
Type
|
CUSTOM
|
Details
|
The cooled reaction
|
Type
|
FILTRATION
|
Details
|
filtered over Celite
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
to provide a dark red residue that
|
Type
|
FILTRATION
|
Details
|
was filtered through a silica plug
|
Type
|
WASH
|
Details
|
eluting with ethyl acetate (60 mL)
|
Type
|
CONCENTRATION
|
Details
|
The pale yellow eluent was concentrated in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=CC(=NC=C1B1OC(C(O1)(C)C)(C)C)C(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 350 mg | |
YIELD: PERCENTYIELD | 64% | |
YIELD: CALCULATEDPERCENTYIELD | 64.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |